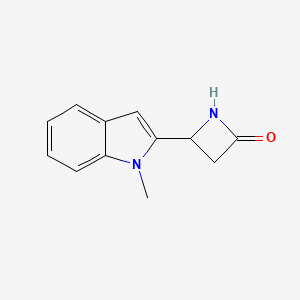

4-(1-Methyl-1H-indol-2-yl)azetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4-(1-methylindol-2-yl)azetidin-2-one |

InChI |

InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-8(10)6-11(14)9-7-12(15)13-9/h2-6,9H,7H2,1H3,(H,13,15) |

InChI Key |

LCODBMSJPVYYFS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3CC(=O)N3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1 Methyl 1h Indol 2 Yl Azetidin 2 One and Analogous Indole Azetidinone Derivatives

Classical and Modern Approaches to Azetidinone Ring Formation

The construction of the four-membered azetidinone ring is a cornerstone of β-lactam chemistry. Various methods have been developed, ranging from classical cycloadditions to modern catalytic and electrochemical approaches.

Staudinger [2+2] Cycloaddition and Related Reactions for Indolyl-Azetidinones

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene (B1206846) and an imine remains one of the most versatile and widely used methods for synthesizing β-lactams. nih.govwikipedia.org This reaction was pivotal in the first synthesis of penicillin and continues to be a valuable tool. wikipedia.org The generally accepted mechanism involves a two-step process: a nucleophilic attack by the imine nitrogen on the ketene's central carbon to form a zwitterionic intermediate, followed by a conrotatory electrocyclic ring closure to yield the azetidinone ring. nih.govwikipedia.orgmdpi.com

The synthesis of 4-indolyl substituted azetidin-2-ones can be achieved via this pathway. For instance, a series of 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones were synthesized by reacting N-(1-methyl-1H-indol-3-yl)methyleneamines (Schiff bases) with diarylketenes. nih.gov The ketenes were generated in situ from 2-diazo-1,2-diarylethanones. nih.gov This approach highlights the viability of the Staudinger reaction for coupling an indole-derived imine with a suitable ketene to form the desired C4-indolyl substituted β-lactam framework. nih.gov

The stereochemical outcome of the Staudinger reaction is complex and depends on several factors, including the substituents on both the ketene and the imine, as well as the reaction conditions. nih.govorganic-chemistry.orgresearchgate.net The competition between the direct ring closure of the zwitterionic intermediate and its potential isomerization before cyclization determines the final cis/trans ratio of the product. nih.govorganic-chemistry.org Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating the ring closure. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents may slow the closure, allowing for isomerization and leading to a preference for trans-β-lactams. organic-chemistry.org Theoretical calculations have shown that when the ketene is pre-formed, cis isomers are often the major product, whereas direct reaction of the imine with an acyl chloride precursor can lead to trans isomers via an SN2 displacement mechanism. nih.gov

Cyclocondensation Reactions Utilizing Schiff Bases for the Synthesis of Indole-Azetidinone Frameworks

A widely employed and practical variation for β-lactam synthesis is the cyclocondensation reaction between a Schiff base (imine) and an acetyl chloride derivative, typically in the presence of a base like triethylamine (B128534) (Et₃N). derpharmachemica.comresearchgate.netderpharmachemica.com This method avoids the often-unstable nature of free ketenes by generating the ketene in situ from the corresponding acyl chloride. mdpi.com

The general mechanism involves the dehydrochlorination of an acyl chloride, such as chloroacetyl chloride, by a tertiary amine to form a ketene. This reactive ketene is then immediately trapped by the imine present in the reaction mixture, proceeding through the Staudinger [2+2] cycloaddition pathway to form the β-lactam ring. derpharmachemica.comderpharmachemica.com This one-pot procedure is highly efficient for producing a wide array of substituted azetidinones. derpharmachemica.com For the synthesis of the target compound, this would involve the reaction of a Schiff base derived from 1-methyl-1H-indole-2-carbaldehyde and a suitable amine, which is then reacted with an acetyl chloride equivalent in the presence of a base.

Numerous examples in the literature describe the synthesis of 3-chloro-4-substituted-azetidin-2-ones using chloroacetyl chloride and various Schiff bases. derpharmachemica.comnih.gov This approach has been successfully applied to create azetidinones bearing other heterocyclic moieties, including indoles. mdpi.com The reaction conditions, such as solvent and temperature, can influence the yield and diastereoselectivity of the product. mdpi.com For example, syntheses of some heterocyclic hybrid β-lactams showed complete selectivity for the trans isomer when conducted in refluxing chloroform, THF, or toluene. mdpi.com Microwave irradiation has also been utilized to accelerate these reactions, often leading to higher yields in shorter reaction times compared to conventional heating. derpharmachemica.comderpharmachemica.com

Table 1: Examples of Cyclocondensation Conditions for Azetidinone Synthesis

| Schiff Base Precursor | Cyclizing Agent | Base | Solvent | Conditions | Product Type | Ref |

| N'-arylidene acetohydrazide | Chloroacetyl chloride | Et₃N | Dioxane | 16–24 h (conventional) | 1-Acetamido-3-chloro-2-azetidinones | mdpi.com |

| N'-arylidene acetohydrazide | Chloroacetyl chloride | Et₃N | Dioxane | 30–45 min (microwave) | 1-Acetamido-3-chloro-2-azetidinones | mdpi.com |

| Schiff bases of furfuryl amine | Chloroacetyl chloride | Et₃N | DMF | 3–4 min (microwave) | 1-Furfuryl-3-chloro-4-aryl-azetidinones | nih.gov |

| Schiff bases of coumarin | Chloroacetyl chloride | Et₃N | Dioxane | N/A | 4-Coumarinyl-azetidinones | derpharmachemica.com |

Lewis Acid Mediated and Transition Metal-Catalyzed Syntheses of Azetidinone Derivatives

Modern synthetic strategies increasingly employ catalysts to enhance efficiency, control selectivity, and conduct reactions under milder conditions. Both Lewis acids and transition metals have been utilized in the synthesis of azetidinone derivatives.

Lewis acids can catalyze the synthesis of indoles themselves, which are key precursors. nih.govorganic-chemistry.orgnih.gov In the context of azetidinone formation, Lewis acids can activate the imine component towards nucleophilic attack by the ketene, potentially influencing the reaction rate and stereoselectivity. nih.gov While direct Lewis acid catalysis of the Staudinger reaction between an indole-imine and a ketene is not extensively documented for this specific class, the principle of imine activation is a well-established strategy in organic synthesis. nih.gov

Transition metals offer diverse catalytic pathways for C-H functionalization and cycloaddition reactions. rsc.orgresearchgate.net Metals like palladium, copper, and rhodium are prominent in modern indole (B1671886) chemistry. mdpi.comresearchgate.net

Rhodium-catalyzed reactions have been developed for the [2+2] cycloaddition of terminal alkynes and imines to produce β-lactams. organic-chemistry.org A one-pot, multicomponent synthesis of β-lactams has been reported involving a rhodium-acetate-catalyzed reaction to form an imine, followed by a Wolff rearrangement to generate a ketene, which then undergoes the Staudinger cycloaddition. wikipedia.org

Copper-catalyzed methods are also prevalent. The Kinugasa reaction, which involves the cycloaddition of a nitrone and a copper(I) acetylide, is a notable method for β-lactam synthesis. acs.orgorganic-chemistry.org Copper catalysts have also been employed in the synthesis of various indole derivatives and in cycloadditions involving aziridines to form larger rings like azepinoindoles. citedrive.comrsc.orgnih.gov A copper-catalyzed intramolecular C-N coupling of amides with vinyl bromides has been shown to be an efficient route to 4-alkylidene-2-azetidinones. organic-chemistry.org

Palladium-catalyzed reactions are widely used for C-H functionalization of indoles and cross-coupling reactions to build complex precursors. rsc.orgresearchgate.net

These catalytic methods represent advanced alternatives for constructing the indole-azetidinone framework, either by facilitating the key cycloaddition step or by enabling efficient synthesis of the required precursors.

Intramolecular Cyclization Strategies for Azetidinone Ring Construction

Intramolecular reactions provide an effective strategy for constructing cyclic systems, often with high regioselectivity and stereoselectivity. For azetidinone ring formation, this typically involves the cyclization of a pre-assembled linear precursor. One common approach is the intramolecular cyclization of β-bromoamides, which can be induced electrochemically or with a base to form the N1-C4 bond of the azetidinone ring. researchgate.netd-nb.info

More complex strategies involve cascade reactions. Radical cascade cyclizations have been developed to synthesize fused polycyclic indole systems, such as indole-fused diazepine (B8756704) derivatives. rsc.orgresearchgate.netunimi.it For example, a photoredox-catalyzed cascade involving a radical addition to an alkene followed by an intramolecular cyclization onto the C2 position of an indole has been used to create indole-fused 1,4-diazepinones. unimi.it While these methods lead to more complex fused systems rather than a simple 4-indolyl substituted azetidinone, they showcase the power of intramolecular cyclization in building architectures that contain both indole and a nitrogen-containing heterocycle. rsc.orgunimi.it

Another relevant strategy is the intramolecular [2+2] cycloaddition. The thermolysis of 2-azetidinone-tethered enallenols has been used to create strained tricyclic β-lactams, demonstrating that an existing azetidinone can be a platform for further intramolecular cycloadditions. derpharmachemica.com The direct synthesis of the 4-aryl-azetidin-2-one core via intramolecular cyclization is also possible, for instance, through the cyclization of N-trityl-2-amino-4-bromobutanoate derivatives. researchgate.net

Electroreductive Methods in Azetidinone Synthesis

Organic electrochemistry is considered a "green" technology because it uses electrons as traceless reagents, avoiding stoichiometric redox agents and their byproducts. d-nb.info This technique has been successfully applied to the synthesis of β-lactams through several pathways. researchgate.netd-nb.info

One major electroreductive route is the intramolecular cyclization of a linear precursor, such as a 3-bromopropanamide. d-nb.info The reduction at the cathode generates a carbanion which then undergoes an intramolecular SN2 reaction to close the four-membered ring. This method relies on the formation of the C3-C4 bond of the azetidinone. d-nb.info An alternative is the formation of the N1-C4 bond from N-allyl- or N-propargyl-α-chloro- or α,α-dichloroacetamides via an electrochemically triggered atom transfer radical cyclization.

Electrochemistry can also be used to generate a base in situ, known as an electrogenerated base (EGB). researchgate.net This strong, "naked" base can then promote the cyclization of β-halo amides to form azetidinones. researchgate.netd-nb.info This method has been shown to be a facile route for β-lactam synthesis using constant current electrolysis. researchgate.net Furthermore, electrochemistry can facilitate [2+2] cycloadditions, where an electrogenerated N-heterocyclic carbene (NHC) can act as a base and a nucleophile to activate the imine, leading to the selective formation of cis β-lactams. d-nb.info

Stereoselective Synthesis of 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one and its Diastereomers

The synthesis of this compound results in the creation of a new stereocenter at the C4 position of the azetidinone ring. If the reaction also creates a stereocenter at C3 (for example, by using a monosubstituted ketene), the product can exist as a mixture of diastereomers (cis and trans). Controlling the stereochemical outcome is a critical challenge in β-lactam synthesis, as the biological activity of these compounds is often highly dependent on their stereochemistry. researchgate.net

The diastereoselectivity of the Staudinger reaction is governed by the kinetics of the zwitterionic intermediate's formation and subsequent cyclization. nih.govorganic-chemistry.org As previously noted, the nature of the substituents and the reaction conditions play a crucial role. organic-chemistry.orgresearchgate.net Computational and experimental studies have shown that the isomerization of the imine (from E to Z configuration) can be a key factor in determining the final stereochemical outcome. nih.gov The reaction of an (E)-imine generally leads to a cis β-lactam, while a (Z)-imine typically yields a trans product. nih.gov Therefore, controlling the E/Z geometry of the starting indole-imine or the reaction pathway can steer the synthesis towards the desired diastereomer.

Table 2: Factors Influencing Diastereoselectivity in Staudinger Reactions

| Factor | Influence | Outcome | Ref |

| Ketene Substituent | Electron-donating | Accelerates ring closure | Favors cis-isomer |

| Electron-withdrawing | Slows ring closure | Favors trans-isomer | |

| Imine Substituent | Electron-withdrawing | Accelerates ring closure | Favors cis-isomer |

| Electron-donating | Slows ring closure | Favors trans-isomer | |

| Reaction Conditions | Pre-formation of ketene | Favors cycloaddition pathway | Favors cis-isomer |

| Reaction of imine with acyl chloride | Favors SN2 pathway | Favors trans-isomer | |

| Solvent Polarity | Increased polarity | Enhances diastereomeric excess | N/A |

Achieving enantioselectivity requires the use of chiral information, which can be introduced through a chiral auxiliary, a chiral reagent, or a chiral catalyst. acs.org Catalytic asymmetric synthesis is a highly desirable approach. Chiral N-heterocyclic carbenes and planar-chiral nucleophiles have been developed as catalysts for the enantioselective Staudinger reaction. organic-chemistry.org Another strategy involves a "reverse mode" where a chiral amine catalyst (like a cinchona alkaloid) is used to generate a ketene from an acid chloride, which then reacts with a non-nucleophilic imine. organic-chemistry.orgacs.org For the synthesis of enantiomerically pure this compound, one would need to employ such an asymmetric strategy, for example, by reacting the 1-methyl-1H-indole-2-carbaldehyde-derived imine with a ketene in the presence of a suitable chiral catalyst. The development of chiral Lewis acids or transition metal catalysts that can effectively control the facial selectivity of the cycloaddition is a key area of ongoing research. nih.govnih.gov

Diastereoselective Control in β-Lactam Formation

The Staudinger ketene-imine cycloaddition stands as a cornerstone for the synthesis of β-lactams. This [2+2] cycloaddition reaction between a ketene and an imine allows for the direct formation of the four-membered azetidinone ring. The diastereoselectivity of this reaction, which dictates the relative stereochemistry of the substituents on the β-lactam ring, is a critical aspect, as different diastereomers can exhibit vastly different biological activities.

The primary approach to synthesizing 4-(indol-2-yl)azetidin-2-ones involves the reaction of an imine derived from an indole-2-carbaldehyde with a suitable ketene. The stereochemical outcome of the Staudinger reaction is influenced by several factors, including the nature of the substituents on both the imine and the ketene, the solvent, and the reaction temperature. Generally, the reaction proceeds through a zwitterionic intermediate, and the rate of ring closure versus the rate of isomerization of this intermediate determines the final cis/trans ratio of the product.

In the context of spirooxindole-β-lactams, which are structurally analogous to the target compound, studies have demonstrated that diastereoselectivity can be effectively controlled. For instance, the one-pot reaction of isatin-derived imines with various phenylacetic acids in the presence of tosyl chloride as an activating agent for ketene generation has been shown to produce cis-spirooxindolo-β-lactams with high diastereoselectivity. nih.gov The cis configuration is often the thermodynamically favored product. However, the diastereoselectivity can be reversed towards the trans isomer by altering the reaction conditions, such as the method of ketene generation. The use of oxalyl chloride for in situ ketene generation from substituted acetic acids at room temperature has been reported to favor the formation of trans-spiro[azetidine-2,3'-indoline]-2',4-diones. nih.govrsc.org

The following table summarizes the diastereoselective synthesis of some spirooxindole-β-lactam analogs, highlighting the influence of reaction conditions on the stereochemical outcome.

| Ketenophile (Imine) | Ketene Source (Acid) | Activating Agent | Solvent | Temperature | Major Diastereomer | Yield (%) | Reference |

| 3-((4-Methoxyphenyl)imino)indolin-2-one | 2-(4-Chlorophenyl)acetic acid | TsCl | o-Xylene | 100 °C | cis | 67 | acs.org |

| 3-((4-Methoxyphenyl)imino)indolin-2-one | 2-(4-Bromophenyl)acetic acid | TsCl | o-Xylene | 100 °C | cis | 67 | acs.org |

| 3-(p-Tolylimino)indolin-2-one | 2-(3,4-Difluorophenyl)acetic acid | TsCl | o-Xylene | 100 °C | cis | 37 | acs.org |

| Substituted Isatin Schiff Bases | Substituted Phenylacetic Acids | Oxalyl Chloride | Dichloromethane | Room Temp. | trans | - | nih.gov |

Enantioselective Approaches to Indole-Azetidinone Chiral Centers

The development of enantioselective methods to control the absolute stereochemistry of the chiral centers in indole-azetidinone derivatives is crucial for producing compounds with optimal therapeutic efficacy. Chiral catalysts have been instrumental in achieving high enantioselectivity in β-lactam synthesis.

One powerful strategy involves the use of chiral N-heterocyclic carbenes (NHCs) as catalysts in the Staudinger reaction. These catalysts can induce enantioselectivity in the cycloaddition of ketenes to imines, leading to the formation of β-lactams with high enantiomeric excess. While direct application to this compound is yet to be extensively reported, the principle has been successfully demonstrated for the synthesis of other chiral β-lactams.

Another approach focuses on the enantioselective synthesis of indole alkaloids from chiral lactams, which can serve as precursors. rsc.org For instance, chiral bicyclic lactams derived from (R)- or (S)-phenylglycinol can be elaborated into complex indole-containing structures with defined stereochemistry.

Furthermore, dynamic kinetic resolution (DKR) has emerged as a potent tool for the enantioselective synthesis of complex molecules. A cooperative catalysis system involving an NHC and a Lewis acid has been employed for the DKR of in situ generated γ,γ-disubstituted indole-2-carboxaldehydes, leading to the synthesis of tetracyclic ε-lactones with excellent enantioselectivity (up to >99:1 er). nih.gov This methodology highlights the potential for creating chiral centers at the C2 position of the indole ring, which could be a key step in an enantioselective synthesis of this compound.

A summary of representative enantioselective methodologies applicable to the synthesis of chiral indole derivatives and β-lactams is presented below.

| Reaction Type | Catalyst/Chiral Auxiliary | Substrate | Product | Enantiomeric Ratio/Excess | Reference |

| Dynamic Kinetic Resolution | NHC/Bi(OTf)₃ | γ,γ-Disubstituted indole-2-carboxaldehydes | Tetracyclic ε-lactones | >99:1 er | nih.gov |

| Intramolecular C-H Functionalization | Chiral Dirhodium Carboxylate | Enoldiazoacetamides | cis-β-Lactams | up to 99% ee | acs.org |

| Asymmetric Amination | (R)-Ni(2)-Schiff base | 3-Substituted Oxindoles | (R)-3-Amino-oxindoles | 99-87% ee | researchgate.net |

Synthesis of Complex Indole-Azetidinone Conjugates and Libraries

The synthesis of more complex molecular architectures, such as spiro- and bis-spiro-β-lactams, and the generation of compound libraries are essential for exploring the structure-activity relationships (SAR) of indole-azetidinone derivatives.

The Staudinger ketene-imine cycloaddition has been successfully applied to the synthesis of dispirooxindole-β-lactams. nih.gov In this approach, N-aryl-2-oxo-pyrrolidine-3-carboxylic acids serve as the ketene source, reacting with isatinimines to form complex dispiro compounds. This methodology provides a pathway to structurally rigid and highly functionalized scaffolds. The synthesis of bis-spiro-β-lactams has also been achieved through the application of the Staudinger reaction to bis-o-allyloxyarylideneamines, followed by ring-closing metathesis (RCM) to form macrocyclic structures. nih.gov

The generation of libraries of indole derivatives is a key strategy in drug discovery. Combinatorial synthesis approaches allow for the rapid generation of a large number of structurally related compounds for biological screening. nih.gov For instance, a one-pot reaction sequence can be employed to access 2-acyl-3-amino-indoles, which can then be further diversified. mdpi.com While not directly focused on azetidinones, these combinatorial strategies can be adapted to create libraries of indole-β-lactam conjugates by reacting a diverse set of indole-derived imines with a variety of ketene precursors. This parallel synthesis approach can accelerate the discovery of new bioactive compounds.

The following table lists some of the complex indole-azetidinone conjugates and the methodologies used for their synthesis.

| Compound Type | Synthetic Methodology | Key Features | Reference |

| Dispirooxindole-β-lactams | Staudinger ketene-imine cycloaddition | Spiroconjugation of indoline-2-one with β-lactam and pyrrolidine (B122466) rings | nih.gov |

| Macrocyclic bis-azetidinones | Staudinger cycloaddition and Ring-Closing Metathesis | Macrocyclic structure containing two β-lactam rings | nih.gov |

| Spiro[azetidine-2,3'-indoline]-2',4-diones | Staudinger ketene-imine cycloaddition | Spiro-fused indole and azetidinone rings | nih.govrsc.org |

| 2-Acyl-3-amino-indole libraries | One-pot multi-component reaction | Combinatorial library of functionalized indoles | nih.govmdpi.com |

Comprehensive Spectroscopic and Structural Elucidation of 4 1 Methyl 1h Indol 2 Yl Azetidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one, both ¹H and ¹³C NMR provide definitive information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides key insights into the electronic environment of each proton. The N-methyl group of the indole (B1671886) ring typically appears as a sharp singlet. Protons on the azetidin-2-one (B1220530) ring, specifically at the C3 and C4 positions, exhibit characteristic chemical shifts and coupling patterns that confirm the ring's presence and substitution. Aromatic protons from the indole moiety appear in the downfield region of the spectrum. researchgate.netsphinxsai.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by defining the carbon skeleton. The most characteristic signal is that of the carbonyl carbon (C=O) of the β-lactam ring, which resonates significantly downfield, typically in the range of 162-176 ppm. researchgate.netresearchgate.netbohrium.com The carbons of the 1-methyl-1H-indole ring also show distinct chemical shifts that align with known values for this moiety. The application of 2D NMR techniques, such as ¹H-¹³C COSY (HSQC/HMQC), allows for the direct correlation of protons to their attached carbons, confirming assignments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| N-CH₃ (Indole) | ~3.6-3.8 | s | C=O (Azetidinone) | ~165-175 |

| H-3 (Azetidinone) | ~3.0-3.5 | dd | C-Ar (Indole) | ~110-140 |

| H-4 (Azetidinone) | ~5.0-5.5 | dd | C-4 (Azetidinone) | ~55-65 |

| H-3 (Indole) | ~6.4-6.6 | s | C-3 (Azetidinone) | ~40-50 |

| H-Ar (Indole) | ~7.0-7.7 | m | N-CH₃ (Indole) | ~30-35 |

Note: Data are estimated based on typical values for 1-methyl-1H-indole and 4-aryl-substituted azetidin-2-one derivatives. spectrabase.comchemicalbook.comresearchgate.netsemanticscholar.org

Vibrational (IR) and Mass Spectrometry (MS) for Functional Group Analysis and Molecular Mass Determination

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. The most prominent and diagnostic absorption band for azetidin-2-one derivatives is the carbonyl (C=O) stretching vibration. sphinxsai.comijcrt.org Due to the ring strain of the four-membered β-lactam, this band appears at a characteristically high frequency, typically between 1730 and 1770 cm⁻¹. researchgate.netglobalresearchonline.net This is significantly higher than the C=O stretch of a typical acyclic amide (around 1650 cm⁻¹). Other important bands include those for aromatic C-H and C=C stretching from the indole ring.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| β-Lactam C=O | Stretching | 1730-1770 |

| Aromatic C=C | Stretching | 1500-1600 |

| C-N | Stretching | 1340-1400 |

Data compiled from studies on various azetidin-2-one derivatives. researchgate.netresearchgate.netsciencescholar.us

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Insights of this compound and Analogues

Single-crystal X-ray diffraction provides the most definitive structural proof, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For chiral molecules, it can establish the absolute configuration.

While a crystal structure for the exact title compound is not publicly available, analysis of related indole-substituted and 4-aryl azetidinone structures reveals key features. researchgate.netmdpi.com The β-lactam ring is expected to be nearly planar, although slight puckering is common. ias.ac.in The geometry around the nitrogen atom is typically pyramidal, deviating from the planarity seen in less strained amides. This pyramidalization is a key factor in the high reactivity of the β-lactam carbonyl group.

Table 3: Expected Crystallographic Parameters for a 4-Aryl-Azetidin-2-one Analogue

| Parameter | Typical Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Standard double bond character |

| N1-C2 Bond Length | ~1.35-1.39 Å | Shows amide character |

| Ring Bond Angles | Close to 90° | Indicates significant ring strain |

| Crystal System | e.g., Monoclinic, Triclinic | Describes the unit cell symmetry |

| Space Group | e.g., P-1, P2₁/c | Describes the symmetry within the unit cell |

Data based on crystallographic studies of similar β-lactam structures. researchgate.netnih.govresearchgate.net

Advanced Spectroscopic Techniques (e.g., VT NMR) for Dynamic Structural Analysis

Dynamic processes, such as restricted rotation around single bonds, can be investigated using advanced techniques like Variable Temperature NMR (VT NMR). In this compound, rotation around the C4-C2(indole) single bond may be hindered due to steric interactions between the two ring systems.

At low temperatures, this rotation could be slow on the NMR timescale, leading to distinct signals for magnetically inequivalent protons (e.g., on the indole ring). As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the distinct signals broaden and merge into a single, averaged signal. By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier (ΔG‡) for this rotational process. st-andrews.ac.uk Such studies provide valuable information on the conformational flexibility and steric properties of the molecule in solution. clockss.orgnanalysis.com

Computational and Theoretical Investigations into the Chemistry of 4 1 Methyl 1h Indol 2 Yl Azetidin 2 One

Density Functional Theory (DFT) Studies on Electronic Structure, Reaction Mechanisms, and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. dntb.gov.ua It provides deep insights into chemical reactivity and physical properties by calculating the electron density distribution. For 4-(1-methyl-1H-indol-2-yl)azetidin-2-one, DFT calculations can illuminate its fundamental chemical characteristics.

Detailed Research Findings: Studies on related indole (B1671886) and β-lactam derivatives demonstrate that DFT is highly effective for this class of compounds. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry and compute key electronic descriptors. dntb.gov.ua

Electronic Structure and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For a molecule like this compound, the HOMO is likely localized on the electron-rich indole ring, while the LUMO may be centered on the electrophilic carbonyl carbon of the β-lactam ring. This suggests the indole moiety would be the primary site for electrophilic attack, and the β-lactam carbonyl would be susceptible to nucleophilic attack, a key step in its mechanism of action as an antibiotic. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For the title compound, an MEP map would likely show negative potential around the carbonyl oxygen and the indole nitrogen, highlighting them as sites for hydrogen bonding.

Spectroscopic Predictions: DFT can be used to calculate vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. rawdatalibrary.net These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data. For instance, DFT has been used to investigate anomalous coupling constants in substituted β-lactams, providing a deeper understanding of their geometric and electronic origins. rawdatalibrary.net

| Parameter | Typical Value Range | Significance |

|---|---|---|

| EHOMO (eV) | -6.0 to -5.5 | Indicates electron-donating capability (ionization potential). |

| ELUMO (eV) | -1.5 to -0.5 | Indicates electron-accepting capability (electron affinity). |

| HOMO-LUMO Gap (eV) | 4.0 to 5.5 | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment (Debye) | 2.0 to 4.5 | Measures overall polarity, influencing solubility and intermolecular interactions. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein. nih.gov Given the hybrid nature of this compound, it could potentially interact with a wide range of biological targets.

Detailed Research Findings:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, estimating the binding affinity through a scoring function. The β-lactam core suggests potential targets like bacterial Penicillin-Binding Proteins (PBPs) or β-lactamases. nih.gov The indole portion is known to interact with various receptors and enzymes, including those involved in cancer and inflammation. nih.gov A docking study of the title compound against a target like E. coli FabH or a PBP would reveal a putative binding mode. researchgate.net The results would identify key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the indole and azetidinone moieties. For example, studies on other azetidinone derivatives have successfully rationalized their biological activity through molecular modeling. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the dynamic stability of the predicted ligand-protein complex. nih.gov An MD simulation tracks the movements of atoms over time (typically nanoseconds to microseconds), providing insights into conformational changes and the persistence of key interactions. For this compound, an MD simulation would verify if the docked pose is stable or if the ligand reorients within the binding pocket, giving a more realistic view of the binding event.

| Parameter | Illustrative Finding | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | A strong negative value suggests favorable binding affinity. |

| Key Interactions | H-bond between β-lactam C=O and Serine residue | Mimics the covalent interaction of β-lactam antibiotics with the catalytic serine. |

| π-π stacking between indole ring and Tyrosine residue | A common stabilizing interaction for aromatic systems. | |

| Hydrophobic interaction with Leucine/Valine residues | Indicates binding in a non-polar pocket. | |

| RMSD (post-MD simulation) | < 2.0 Å | A low Root-Mean-Square Deviation suggests the binding pose is stable over time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Azetidinone Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

Detailed Research Findings: QSAR studies have been successfully applied to series of azetidinone and indole derivatives to model their antibacterial, antifungal, and anticancer activities. sphinxsai.comnih.govresearchgate.net A typical QSAR study involves:

Data Set: A series of indole-azetidinone analogues with experimentally measured biological activity (e.g., IC₅₀ or MIC values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated, which represent its topological, electronic, steric, and physicochemical properties.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking a subset of descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation, q²) and external validation (predicting the activity of a test set of compounds not used in model generation, r²). sphinxsai.com

For a series of indole-azetidinone compounds, a QSAR study found that topological parameters like the Balaban index (J) and molecular connectivity indices were crucial for antimicrobial activity. nih.gov Another 3D-QSAR study on indole-bearing azetidinones revealed that adding electropositive and bulky groups to an attached phenyl ring increased antianxiety activity. sphinxsai.com These findings provide a roadmap for designing more potent derivatives of this compound.

| Component | Example | Description | |

|---|---|---|---|

| Model Equation | Equation | pIC₅₀ = 0.85(Descriptor A) - 1.2(Descriptor B) + 5.1 | A mathematical relationship between descriptors and biological activity (pIC₅₀). |

| Descriptors | A = Molecular Connectivity, B = Dipole Moment | Numerical representations of molecular structure found to be statistically significant. | |

| Validation Metrics | r² (Correlation Coefficient) | 0.91 | Measures how well the model fits the training data (a value > 0.6 is generally considered good). |

| q² (Cross-Validated r²) | 0.78 | Measures the predictive power of the model on the training data (a value > 0.5 is good). |

Conformational Analysis of the Azetidinone-Indole Scaffold

The three-dimensional shape (conformation) of a molecule is critical to its ability to bind to a biological target. Conformational analysis involves identifying the stable, low-energy arrangements of atoms in a molecule. The azetidinone-indole scaffold has specific conformational features that will dictate its interaction profile.

Detailed Research Findings: The biological activity of β-lactams is highly dependent on the geometry of the four-membered ring. A key feature is the planarity of the ring and the pyramidal character of the nitrogen atom, which influences the reactivity of the amide bond. nih.gov The link between the azetidinone ring and the indole nucleus in this compound is a single bond, allowing for rotation. This rotation creates different spatial arrangements of the two ring systems relative to each other.

Computational methods can be used to perform a systematic conformational search or run molecular dynamics simulations in a vacuum or solvent to explore the conformational landscape. nih.gov These analyses generate a potential energy surface, identifying the global minimum energy conformation and other low-energy conformers that are likely to be populated at physiological temperatures. Understanding which conformations are most stable is crucial, as this often corresponds to the bioactive conformation required for binding to a target. Studies on flexible loops in β-lactamase enzymes show that specific protein conformations are required for substrate binding, highlighting the importance of the ligand adopting a complementary shape. elifesciences.org For the title compound, the relative orientation of the indole ring could be a key determinant for selective binding to different potential targets.

Structure Activity Relationship Sar Profiling of 4 1 Methyl 1h Indol 2 Yl Azetidin 2 One Analogues

Influence of Substituent Variations on the Azetidinone Ring on Biological Efficacy

The β-lactam core of the azetidinone ring is a well-established pharmacophore, and its biological efficacy is highly sensitive to the nature and position of its substituents. In the context of 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one analogues, modifications to the azetidinone ring are pivotal in modulating their biological profile, particularly their antimicrobial and anticancer activities.

Research has shown that the introduction of various substituents at the N1, C3, and C4 positions of the azetidinone ring can significantly impact the compound's potency and spectrum of activity. For instance, the antibacterial activity of some 2-azetidinone derivatives is profoundly influenced by the substituents at the 4-position. nih.gov Some of these compounds have demonstrated excellent antibacterial activity, especially against Gram-negative bacteria, including strains that produce β-lactamase. nih.gov

The nature of the substituent at the N1 position of the azetidinone ring is also a key determinant of biological activity. The presence of a sulfonic acid group at this position has been explored in the design of antibacterial agents. nih.gov

Furthermore, the introduction of different aryl groups can lead to varied biological responses. Studies on other azetidinone-containing compounds have revealed that substitutions on a phenyl group attached to the azetidinone moiety can alter antibacterial efficacy.

The following table summarizes the observed influence of azetidinone ring substitutions on the biological activity of related compounds.

| Modification Site | Substituent Type | Observed Impact on Biological Efficacy |

| 4-position | Heteroatom-bound substituent | Can lead to excellent antibacterial activity against Gram-negative bacteria. nih.gov |

| 3-position | (Z)-2-alkoxyimino-2-(2-aminothiazol-4-yl)-acetamido | Confers antibacterial properties. nih.gov |

| 1-position | Sulfonic acid derivatives | Investigated for antibacterial activity. nih.gov |

Impact of Indole (B1671886) Moiety Modifications on Pharmacological Interactions

The indole nucleus is a privileged scaffold in medicinal chemistry, and its modification in this compound analogues can drastically alter their pharmacological interactions. The indole moiety often participates in crucial binding interactions with biological targets, such as enzymes and receptors.

Modifications at the N1 position of the indole ring, such as the existing methyl group in the parent compound, can influence the molecule's lipophilicity and its ability to form hydrogen bonds. For example, in the development of GPR40 agonists based on an indole propanoic acid scaffold, it was found that the indole N-H group's interaction with the receptor was significant for binding affinity. N-methylation of these derivatives led to a near-complete loss of activity, suggesting the importance of the N-H for hydrogen bonding in that specific context. nih.gov

Substituents on the benzene (B151609) portion of the indole ring can also modulate activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the indole ring system, affecting its interaction with target proteins. For instance, in a series of indole-based compounds designed as anti-Alzheimer's agents, various substitutions on the indole ring led to differential inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

The following table outlines the impact of modifications to the indole moiety on the pharmacological interactions of related indole derivatives.

| Modification Site | Substituent/Modification | Observed Impact on Pharmacological Interactions |

| Indole N-H | N-methylation | Can lead to a loss of activity if the N-H is crucial for hydrogen bonding with the target. nih.gov |

| Indole Ring | Substitution with various groups | Can modulate selectivity and potency for targets like AChE and BuChE. nih.gov |

| 3-position | Incorporation of other heterocyclic moieties | Can lead to a range of cardiovascular activities. researchgate.net |

Stereochemical Determinants in the Structure-Activity Relationships of Indole-Azetidinone Compounds

Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound and its derivatives. The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a biological target, influencing its efficacy and selectivity.

The azetidinone ring contains at least one chiral center at the C4 position, where the indole moiety is attached. The relative stereochemistry between the substituents at C3 and C4 of the azetidinone ring is known to be a crucial determinant of the biological activity of β-lactam antibiotics. For instance, in penicillins and cephalosporins, a specific cis-stereochemistry is essential for their antibacterial action.

While specific studies on the stereochemistry of this compound are not detailed in the provided results, the principles derived from other β-lactam compounds are highly relevant. The absolute configuration of the chiral centers will determine the orientation of the indole and other substituents, which in turn affects the binding affinity to the target protein. It is plausible that one enantiomer of a given analogue will exhibit significantly higher potency than the other.

Rational Design and Lead Optimization Strategies for this compound Derivatives

The rational design and lead optimization of this compound derivatives involve a systematic approach to modify the lead structure to enhance its desired pharmacological properties while minimizing off-target effects. This process is guided by the SAR data obtained from initial screening and biological testing.

A key strategy involves computational modeling and molecular docking studies to predict the binding modes of designed analogues within the active site of a target protein. This allows for the prioritization of synthetic targets that are most likely to exhibit improved activity. For example, in the design of dual inhibitors of cholinesterase and β-secretase, molecular dynamics simulations were used to understand the conformational changes upon ligand binding. nih.gov

Lead optimization often focuses on improving pharmacokinetic properties, such as solubility and metabolic stability, in addition to potency. In the development of Arf1-GEFs inhibitors, rational structural modifications were made to a lead compound to significantly enhance aqueous solubility while maintaining potent inhibitory activity. nih.gov

Another common strategy is the creation of hybrid molecules that combine the pharmacophoric features of different classes of active compounds. For instance, the synthesis of indole-1,2,4-triazole conjugates is a strategy to develop compounds with potentially enhanced antimicrobial activity. nih.gov

The following table summarizes various rational design and lead optimization strategies applicable to this compound derivatives.

| Strategy | Description | Example Application |

| Molecular Hybridization | Combining the this compound scaffold with other known pharmacophores. | Synthesis of indole-triazole hybrids to enhance antimicrobial activity. nih.gov |

| Bioisosteric Replacement | Replacing functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetics. | Modifying substituents on the indole or azetidinone rings to improve target binding or reduce toxicity. |

| Structure-Based Drug Design | Utilizing the three-dimensional structure of the biological target to design molecules that fit precisely into the binding site. | Using docking studies to predict the binding of new analogues to a target enzyme. nih.gov |

| Improving Physicochemical Properties | Modifying the structure to enhance properties like solubility and membrane permeability. | Rational structural modifications to improve aqueous solubility of lead compounds. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 1 Methyl 1h Indol 2 Yl Azetidin 2 One

Ring Strain and its Role in the Reactivity of Azetidinone Systems

The azetidin-2-one (B1220530), or β-lactam, ring is a four-membered heterocycle characterized by significant ring strain, which is a critical determinant of its chemical reactivity. rsc.org This strain arises from the deviation of its internal bond angles from the ideal values for sp³ and sp² hybridized atoms and from torsional strain due to eclipsing interactions of substituents. masterorganicchemistry.com In an unstrained, open-chain amide, the nitrogen atom is typically sp² hybridized, allowing its lone pair to delocalize into the adjacent carbonyl group, resulting in a stable, planar structure. However, the geometric constraints of the four-membered ring in an azetidin-2-one prevent the nitrogen atom from achieving optimal planarity. This incomplete resonance stabilization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org

The total ring strain energy of an azetidin-2-one is comparable to that of cyclobutane, which is estimated to be around 26.3 kcal/mol. masterorganicchemistry.com This inherent instability is the primary driving force for reactions that lead to the opening of the ring, as this relieves the strain. nih.gov The reactivity of the β-lactam ring can be modulated by the substituents attached to it. nih.gov For the title compound, the large 1-methyl-1H-indol-2-yl group at the C-4 position influences the conformational preferences and electronic properties of the ring, thereby affecting its reactivity profile.

Comparative Ring Strain Energies

| Cycloalkane | Ring Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.6 masterorganicchemistry.com |

| Cyclobutane | 26.3 masterorganicchemistry.com |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 yale.edu |

Nucleophilic Ring Opening Reactions of the Azetidinone Moiety

The high reactivity of the β-lactam ring towards nucleophiles is its most defining chemical characteristic. nih.gov Due to the ring strain and reduced amide resonance, the carbonyl carbon of the azetidin-2-one is highly electrophilic and readily attacked by a wide range of nucleophiles. This attack typically proceeds via a nucleophilic acyl substitution mechanism, leading to the cleavage of the C2-N1 amide bond and formation of a stable, open-chain product. researchgate.netresearchgate.net This process effectively relieves the ring strain.

In the case of 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one, reactions with nucleophiles such as water (hydrolysis), alcohols, or amines would lead to the corresponding β-amino acid, β-amino ester, or β-amino amide derivatives, respectively. The reaction can be catalyzed by acid or base. mdpi.com Under basic conditions, the nucleophile directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, further increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. The presence of the indole (B1671886) substituent at C-4 can influence the rate of these reactions through steric and electronic effects.

Representative Nucleophilic Ring-Opening Reactions

| Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| H₂O / H⁺ or OH⁻ | Aqueous acid or base, heat | β-Amino acid |

| R'OH / H⁺ | Anhydrous alcohol, acid catalyst | β-Amino ester |

| R'NH₂ | Aprotic solvent | β-Amino amide |

Reductive Transformations of this compound to Azetidine (B1206935) Derivatives

The carbonyl group of the azetidin-2-one ring can be completely reduced to a methylene (B1212753) (CH₂) group to afford the corresponding azetidine derivative. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent for this purpose. masterorganicchemistry.comyoutube.comslideshare.net The reaction converts the lactam (a cyclic amide) into a cyclic amine.

For this compound, treatment with LiAlH₄ in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield 4-(1-methyl-1H-indol-2-yl)azetidine. rsc.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon, followed by the elimination of the oxygen atom as an aluminate salt after an aqueous workup. youtube.com The stereochemistry at the C-4 position is typically retained during this reduction. The resulting azetidine derivative is a saturated four-membered heterocycle, which is itself a valuable scaffold in medicinal chemistry. rsc.org

Reduction of 4-Substituted Azetidin-2-ones

| Substrate (4-substituent) | Reducing Agent | Conditions | Product |

|---|---|---|---|

| 4-Aryl | LiAlH₄ | THF, Reflux | 4-Aryl-azetidine |

| 4-Alkyl | LiAlH₄ | Diethyl ether, Reflux | 4-Alkyl-azetidine |

| 4-(Haloalkyl) | LiAlH₄ | THF | Ring-opened or rearranged products nih.govbeilstein-journals.org |

Functionalization Reactions at Specific Positions of the Azetidinone Ring (e.g., C-4)

Functionalization of the pre-formed azetidin-2-one ring can provide access to a variety of derivatives. While the C-4 position of the title compound is already substituted, further reactions can be envisaged. One of the most common strategies for functionalizing the β-lactam ring involves the generation of an enolate at the C-3 position. chemistrysteps.com Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon (C-3), creating a nucleophilic enolate. organicchemistrytutor.comlumenlearning.com

This enolate can then react with various electrophiles in an Sₙ2-type reaction, allowing for the introduction of new substituents at the C-3 position. pressbooks.pub Although this functionalization occurs at C-3, the choice of substituent can electronically influence the properties of the entire ring system, including the C-4 position. Direct functionalization at an unsubstituted C-4 position often relies on having a suitable leaving group, such as an acetoxy group, which can be displaced by nucleophiles. researchgate.net For this compound, synthetic modifications would more likely target the indole ring or the lactam nitrogen, as direct C-H activation at C-4 of the azetidinone ring is challenging.

Illustrative Enolate Reactions for Azetidinone Functionalization

| Base | Electrophile | Resulting C-3 Modification |

|---|---|---|

| Lithium diisopropylamide (LDA) | Alkyl Halide (R-X) | Alkylation |

| LDA | Aldehyde (R'CHO) | Aldol Addition |

| LDA | Molecular Halogen (X₂) | Halogenation |

Synthetic Applications and Building Block Utility of 4 1 Methyl 1h Indol 2 Yl Azetidin 2 One

4-(1-Methyl-1H-indol-2-yl)azetidin-2-one as a Versatile Precursor in Complex Organic Synthesis

The utility of this compound as a precursor in complex organic synthesis stems primarily from the high ring strain of the azetidin-2-one (B1220530) core. This inherent strain makes the β-lactam susceptible to nucleophilic attack and ring-opening reactions, a principle often referred to as the "β-lactam synthon method". nih.gov This method allows for the stereocontrolled introduction of nitrogen-containing functionalities into a target molecule.

The reactivity of the β-lactam ring can be precisely controlled, allowing for selective bond cleavage. For instance, hydrolysis or alcoholysis of the amide bond within the lactam ring can lead to the formation of valuable β-amino acid derivatives. These β-amino acids, which are not readily found in nature, are crucial components in the synthesis of peptidomimetics, natural products, and other complex bioactive molecules. nih.gov

Table 1: Potential Ring-Opening Reactions of this compound

| Reaction Type | Nucleophile | Product Class | Potential Application |

| Hydrolysis | H₂O / Acid or Base | β-Amino Acid | Synthesis of peptides, bioactive molecules |

| Alcoholysis | R-OH | β-Amino Ester | Precursor for further functionalization |

| Aminolysis | R-NH₂ | β-Amino Amide | Building block for peptidomimetics |

| Reductive Cleavage | LiAlH₄ or other hydrides | γ-Amino Alcohol | Synthesis of polyamino alcohols, alkaloids |

Furthermore, the C4-N1 bond can also be cleaved under specific reductive conditions, providing access to γ-amino alcohols. The indole (B1671886) nucleus at the C4 position directs the stereochemical outcome of these reactions, making the compound a valuable chiral building block for asymmetric synthesis. The N-methylation of the indole ring enhances its stability to certain reagents, allowing for a broader range of chemical transformations to be performed on the azetidinone portion of the molecule without compromising the indole core.

Integration of the Indole-Azetidinone Motif into Novel Heterocyclic Architectures

The this compound scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The indole and azetidinone rings both offer sites for further annulation reactions, leading to novel molecular architectures that are of great interest in drug discovery.

One approach involves the functionalization of the indole C3 position, which is known for its high reactivity in electrophilic substitution reactions. For example, Vilsmeier-Haack or Mannich reactions could introduce functionalities at the C3 position, which can then be used to construct a new ring fused to the indole core.

Another strategy focuses on using the azetidinone ring as an anchor for building new rings. For instance, ring-closing metathesis (RCM) can be employed if an appropriate unsaturated side chain is introduced at the N1 position of the azetidinone. nih.gov This would lead to the formation of bicyclic systems containing the indole-azetidinone motif fused to a larger ring, a structure that is difficult to access through other synthetic routes. The development of such novel heterocyclic systems is a key area of research, as these structures can exhibit unique biological activities. nih.govresearchgate.net

Table 2: Strategies for Integrating the Indole-Azetidinone Motif into New Heterocycles

| Strategy | Reaction Type | Position of Modification | Resulting Architecture |

| Indole Annulation | Electrophilic Substitution / Cyclization | Indole C3 | Fused Polycyclic Indole Derivatives |

| Azetidinone Annulation | Ring-Closing Metathesis (RCM) | Azetidinone N1 | Bicyclic Lactams |

| [2+2] Cycloaddition | Staudinger Reaction | Formation of the azetidinone ring | Synthesis of substituted azetidinones |

| Multicomponent Reactions | Ugi or Passerini reactions | Multiple positions | Highly complex and diverse scaffolds |

Development of Diversified Chemical Libraries Based on the this compound Scaffold

The this compound scaffold is an ideal template for the construction of diversified chemical libraries for high-throughput screening. nih.gov The core structure possesses multiple points of diversity that can be readily modified, allowing for the rapid generation of a large number of analogues.

The main points of diversity on this scaffold are:

The N1 position of the azetidinone ring: This position can be easily substituted with a wide variety of alkyl, aryl, or functionalized groups through N-alkylation or N-arylation reactions.

The C3 position of the azetidinone ring: While the parent scaffold is unsubstituted at this position, derivatives can be synthesized with substituents at C3, further increasing diversity.

The indole ring: The indole nucleus can be substituted at various positions (e.g., C3, C5, C6) to modulate the electronic and steric properties of the molecule.

By systematically varying the substituents at these positions, a large library of compounds can be generated. This approach is highly valuable in drug discovery, as it allows for the exploration of a wide chemical space around a privileged scaffold. beilstein-journals.orgresearchgate.net The use of combinatorial chemistry and automated synthesis platforms can further accelerate the generation of these libraries. The resulting compounds can then be screened for a wide range of biological activities, from antimicrobial to anticancer properties. nih.govnih.gov

Biological Target Identification and Mechanistic Studies Non Clinical for Indole Azetidinone Compounds

Mechanistic Studies of Antimicrobial Activity

The antimicrobial properties of azetidin-2-one (B1220530) derivatives have been a subject of extensive research, with studies pointing towards several key bacterial processes that are disrupted by this class of compounds. nih.gov

DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for maintaining the topological state of DNA during replication and transcription, making it a validated drug target. nih.gov Its inhibition leads to double-strand DNA breaks and subsequent cell death. nih.gov Several classes of antibiotics, most notably the fluoroquinolones, function through this mechanism. nih.gov

Newly designed 2-azetidinone derivatives have been identified as novel inhibitors of DNA gyrase. researchgate.net Molecular docking studies have been performed to elucidate the interaction between these compounds and the enzyme's active site. researchgate.net While research specifically detailing the interaction of 4-(1-Methyl-1H-indol-2-yl)azetidin-2-one with DNA gyrase is not widely published, related compounds containing the azetidin-2-one core have shown promise. For instance, certain 4-hydroxy-2-pyridones containing an indolyl group have demonstrated activity against both DNA gyrase and topoisomerase IV. nih.gov Similarly, other novel compounds have been identified as DNA gyrase A inhibitors, suggesting that this mechanism is a viable avenue for the development of new antimicrobial agents based on diverse scaffolds. knu.ac.kr

β-Ketoacyl-Acyl-Carrier Protein Synthase III (FabH): The β-ketoacyl-acyl carrier protein (ACP) synthases are crucial enzymes in type II fatty acid synthesis, a pathway essential for bacterial viability. nih.gov There are several variants of this enzyme, including FabH, FabB (β-ketoacyl-ACP synthase I), and FabF (β-ketoacyl-ACP synthase II). genome.jpnih.gov These enzymes catalyze the chain-elongation step in fatty acid biosynthesis. genome.jp

Inhibitors of these enzymes, such as the natural products thiolactomycin (B1682310) and cerulenin, have been studied extensively. nih.gov However, current research has not established a direct inhibitory link between this compound or closely related indole-azetidinones and β-Ketoacyl-Acyl-Carrier Protein Synthase III. The primary focus for the antimicrobial mechanism of azetidinone compounds has been on other targets like cell wall synthesis and DNA gyrase. researchgate.netsemanticscholar.org

Biofilm Formation: Biofilms are structured communities of microorganisms encased in a self-produced matrix, which offers protection against antibiotics and host immune responses. biorxiv.orgnih.gov The ability to inhibit biofilm formation is a key characteristic of novel antimicrobial agents. Indole (B1671886) derivatives have shown potential in this area. Studies on bis(indolyl)pyridines, which are analogues of the marine alkaloid nortopsentin, demonstrated their ability to inhibit biofilm formation in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Furthermore, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have exhibited excellent activity in preventing biofilm formation and eliminating cells within mature biofilms of S. aureus and Candida albicans. mdpi.com Some of these compounds showed activity at concentrations below 1 µg/mL. mdpi.com While these compounds are not azetidinones, the presence of the indole moiety is a critical component of their activity, suggesting that indole-azetidinones could share similar properties.

| Compound Class | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | S. aureus, C. albicans | Inhibition of biofilm formation and eradication of mature biofilms. | mdpi.com |

| Bis(indolyl)pyridine Analogues | S. aureus, E. coli | Inhibition of biofilm formation. | nih.gov |

| Benzothiazolylthiazolidin-4-ones | P. aeruginosa | Inhibition of biofilm formation. | mdpi.com |

Efflux Pumps: Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, contributing significantly to multidrug resistance (MDR). The search for efflux pump inhibitors is an active area of research to restore the efficacy of existing antibiotics. While studies have investigated the role of natural products like diterpenoids in inhibiting efflux pumps in cancer cells, there is limited specific information in the searched literature linking this compound or related indole-azetidinones to the modulation of bacterial efflux pumps. researchgate.net

Tuberculosis (TB) remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. semanticscholar.orgresearchgate.netnih.gov This has created an urgent need for new drugs with novel mechanisms of action.

A series of azetidine (B1206935) derivatives, termed BGAz, have demonstrated potent bactericidal activity against both drug-sensitive and MDR strains of M. tuberculosis, with MIC₉₉ values below 10 μM. semanticscholar.orgresearchgate.netnih.gov Crucially, these compounds appear to operate via a novel mechanism, as no detectable drug resistance has been observed. semanticscholar.orgresearchgate.net Mechanistic studies, including target deconvolution and transcriptomic analysis, indicate that these azetidine compounds inhibit mycobacterial growth by interfering with the biogenesis of the cell envelope. semanticscholar.orgresearchgate.netresearchgate.net Specifically, they disrupt the late stages of mycolic acid biosynthesis, a pathway distinct from that targeted by existing mycobacterial cell wall inhibitors. semanticscholar.orgresearchgate.net This unique mode of action makes azetidine-based compounds a promising class for development as new antitubercular therapies. semanticscholar.orgresearchgate.net

Target Interactions in Anti-Proliferative and Anticancer Research

The indole and azetidinone scaffolds are features of many compounds with significant anti-proliferative and anticancer properties. nih.govbiointerfaceresearch.com Mechanistic studies have identified interactions with key targets in cancer cell proliferation and survival, such as tyrosine kinases and the microtubule network.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, migration, and survival. nih.gov Overexpression or mutation of EGFR is common in many human tumors, making it a prime target for anticancer therapies. nih.gov Inhibitors of EGFR tyrosine kinase activity can block the signaling pathways that drive tumor growth. nih.govmedchemexpress.com

Research into 4-anilinoquinazolines identified them as potent and selective inhibitors of EGFR, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov More recently, studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have also demonstrated potent multi-target inhibitory action against EGFR, BRAF, and mutated EGFR. mdpi.comnih.gov For example, compound 3h from this class was found to be a highly potent inhibitor of these molecular targets with IC₅₀ values of 57 nM (EGFR), 68 nM (BRAF V600E), and 9.70 nM (EGFR T790M). mdpi.com Although these compounds are quinoline/quinazoline derivatives, their success highlights the potential of heterocyclic compounds to target tyrosine kinases. There is currently a lack of specific research data directly implicating this compound in the inhibition of EGFR or other tyrosine kinases.

| Compound Class | Target Kinase | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 4-Anilinoquinazolines | EGFR | ~20 nM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | EGFR | 57 nM | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | EGFRT790M | 9.70 nM | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (Compound 3h) | BRAFV600E | 68 nM | mdpi.com |

Microtubules are dynamic polymers of α- and β-tubulin, essential for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin polymerization are among the most effective anticancer drugs. nih.govresearchgate.net

A significant body of research points to indole-azetidinone and related structures as potent inhibitors of tubulin polymerization. nih.govnih.gov Arylthioindole (ATI) derivatives, for example, are powerful inhibitors that bind to the colchicine (B1669291) site on β-tubulin, preventing microtubule assembly. nih.gov Similarly, azetidin-2-one (β-lactam) analogues of Combretastatin A-4 (CA-4), a well-known tubulin inhibitor, have been designed and synthesized. researchgate.netnih.gov These compounds replace the ethylene (B1197577) bridge of CA-4 with a conformationally restrained β-lactam scaffold. researchgate.netnih.gov

Several of these novel azetidin-2-one analogues demonstrated significant antiproliferative activity in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC₅₀ values in the nanomolar range (10–33 nM), comparable to CA-4. nih.gov Mechanistic studies confirmed that these compounds inhibit tubulin polymerization in vitro, interact with the colchicine-binding site, and arrest cancer cells in the G₂/M phase of the cell cycle, ultimately leading to apoptosis. nih.gov The indole moiety, in particular, has been identified as a good surrogate for the 3-hydroxy-4-methoxyphenyl ring of CA-4 in other classes of tubulin inhibitors. researchgate.net These findings strongly support the hypothesis that the indole-azetidinone scaffold is a promising framework for developing novel microtubule-destabilizing agents for cancer therapy. nih.gov

DNA Topoisomerase Inhibition and Apoptosis Pathway Modulation

DNA topoisomerases are essential enzymes that manage the topological state of DNA within the cell, playing a critical role in processes like DNA replication, transcription, and chromosome segregation. nih.gov These enzymes, classified as type I and type II, cleave and reseal DNA strands to relieve supercoiling. nih.gov Their vital role in cell proliferation has made them a key target for anticancer drugs. nih.govnih.gov Inhibitors of these enzymes, often referred to as "poisons," work by stabilizing the transient complex formed between the topoisomerase and DNA, which leads to DNA strand breaks and ultimately triggers programmed cell death, or apoptosis. nih.gov

The indole nucleus is a prominent scaffold in compounds designed to target topoisomerases. researchgate.netchula.ac.thnih.gov Research into hybrids combining indole with other heterocyclic structures, such as barbituric acid, has identified molecules with significant anticancer activities. nih.gov Molecular docking studies of these hybrids suggest strong interactions with the active sites of enzymes crucial for cancer cell survival, including topoisomerase II. nih.gov For instance, certain 28-indole-betulin derivatives have been shown to induce apoptosis in breast cancer cell lines. nih.gov Similarly, newly synthesized pyrazolinyl-indole derivatives have demonstrated remarkable cytotoxic activities across a wide range of cancer cell lines, including leukemia, colon, and breast cancer. mdpi.com

The mechanism often involves the induction of apoptosis, a controlled process of cell death essential for tissue homeostasis. nih.gov Dysregulation of apoptosis is a hallmark of cancer. nih.gov Studies on indole derivatives show they can trigger apoptosis, sometimes through non-traditional pathways like metuosis, which could be effective against cancers resistant to common apoptosis-inducing therapies. preprints.org For example, the investigation of an indole-thiazolidinone hybrid revealed it induced cell cycle arrest and apoptosis, highlighting its potential as a cytotoxic agent. researchgate.net

Table 1: Antiproliferative Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Result | Citation |

| Indole-Thiazolidinone Hybrid (57) | 60-cell line screen | Total GI50 | 0.45 / 0.65 µM | researchgate.net |

| Indole-Thiazolidinone Hybrid (3a) | MCF-7 (Breast), HCT116 (Colon) | IC50 | 0.70 µM, 0.80 µM | researchgate.net |

| Indole-Chalcone Hybrid (11c) | Jurkat (Leukemia) | IC50 | < 8.3 µM | preprints.org |

| Indole-Chalcone Hybrid (11f) | MDA-MB-231 (Breast) | IC50 | 34 µM | preprints.org |

| Pyrazolinyl-Indole (HD05) | Leukemia cell panel | % Growth Inhibition | 78.76% | mdpi.com |

Enzyme Inhibition and Receptor Binding Studies

Fatty Acid Amide Hydrolase (hFAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system. nih.gov Its primary function is to hydrolyze and thereby terminate the signaling of anandamide (B1667382) and other related fatty acid amides. nih.gov By breaking down these signaling lipids, FAAH regulates a variety of physiological processes. nih.gov

Pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy. nih.gov Blocking this enzyme leads to an increase in the levels of endogenous cannabinoids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the significant side effects associated with direct cannabinoid receptor agonists. nih.gov This makes FAAH a highly attractive target for the development of new drugs for pain management and various central nervous system (CNS) disorders. nih.gov The development of FAAH inhibitors is an active area of research, with compounds like URB597 and OL-135 being evaluated in preclinical models for various conditions. nih.gov While specific studies on this compound are not available, the evaluation of novel chemical entities for FAAH inhibitory activity is a standard component of drug discovery programs targeting the endocannabinoid system.

Table 2: FAAH Inhibitory Activity of Representative Compounds

| Compound | Class | Activity Metric | Result |

| URB597 | Carbamate | IC50 (human FAAH) | 4.6 nM |

| OL-135 | Carbamate | IC50 (human FAAH) | 2.5 nM |

| PF-3845 | Piperidine/Piperazine | IC50 (human FAAH) | 7.2 nM |

Note: The data in this table is for illustrative purposes to show typical inhibitory concentrations for known FAAH inhibitors and does not include the specific subject compound.

Multidrug and Toxin Extrusion (MATE) Transporter Inhibition

Multidrug and Toxin Extrusion (MATE) transporters, specifically MATE1 and MATE2-K, are critical proteins involved in the excretion of a wide range of cationic drugs and toxins from the body. nih.gov Located primarily on the apical membrane of kidney proximal tubule cells and liver hepatocytes, these transporters function as proton/drug antiporters, facilitating the final step of renal and biliary secretion. nih.gov

Inhibition of MATE transporters can lead to significant drug-drug interactions (DDIs). When a MATE inhibitor is co-administered with a drug that is a MATE substrate, it can block the excretion of the substrate drug, leading to its accumulation in the body and potential toxicity. nih.gov For this reason, identifying potential MATE inhibitors is a key aspect of non-clinical drug development. Numerous compounds, including some prescription medications, have been identified as inhibitors of MATE1. nih.gov The study of these interactions is crucial for predicting and avoiding adverse clinical outcomes. For example, the antiemetic drug ondansetron (B39145) has been shown to inhibit MATE transporters, which can increase the nephrotoxicity of the anticancer drug cisplatin. Indole and azetidinone derivatives, as nitrogen-containing heterocyclic compounds, represent a chemical space that warrants investigation for potential MATE transporter interactions.

Table 3: Inhibition of MATE1 by Various Drug Compounds

| Inhibitor | Therapeutic Class | Activity Metric (ASP+ uptake) | Result (IC50) |

| Pyrimethamine | Antiprotozoal | IC50 | 0.07 µM |

| Ondansetron | Antiemetic | IC50 | 0.1 µM |

| Palonosetron | Antiemetic | IC50 | 2.6 µM |

| Cimetidine | H2 Blocker | IC50 | 5.3 µM |

| Dolasetron | Antiemetic | IC50 | 27.4 µM |

Note: The data in this table is for illustrative purposes. ASP+ is a fluorescent probe substrate used to measure MATE1 activity.

Monoamine Oxidase A (MAO-A) Enzyme Interactions

Monoamine oxidases (MAOs) are a family of enzymes, including isoforms MAO-A and MAO-B, that are essential for the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. nih.gov These enzymes are located on the outer mitochondrial membrane and play a critical role in regulating neurotransmitter levels in the brain and peripheral tissues. nih.gov Because of their central role in neurochemistry, MAO inhibitors have been developed as effective treatments for depression and Parkinson's disease. nih.gov

MAO-A specifically is a target for antidepressant drugs. More recently, it has also been implicated in other conditions, with increased expression linked to prostate cancer and heart disease, making MAO-A inhibitors a subject of ongoing research for new therapeutic applications. nih.gov The indole scaffold is a well-established structural motif found in many MAO inhibitors. nih.gov The specific chemical substitutions on the indole ring can determine the potency and selectivity of inhibition for MAO-A versus MAO-B. The investigation of novel indole derivatives, including those with an azetidinone ring, for their interaction with MAO-A is a logical step in the search for new CNS agents and other therapeutics.

Table 4: MAO-A Inhibitory Activity of Selected Indole Derivatives

| Compound Derivative | Activity Metric | Result | Selectivity |

| 5-((1H-indol-2-yl)methyl)-3-methyl-2-thioxoimidazolidin-4-one | IC50 | - | Selective MAO-A |

| 5-hydroxy-2-phenylindole | - | Decreased Inhibition | - |

| Indole-triazole derivative | - | Significant Inhibition | - |

Note: This table provides qualitative data on the MAO-A inhibitory potential of different indole-based scaffolds.

Cyclooxygenase-2 (COX-2) Mechanistic Binding Analysis